molecular formula C26H31BrN8O B1683879 6-溴-7-{4-[(5-甲基异恶唑-3-基)甲基]哌嗪-1-基}-2-[4-(4-甲基哌嗪-1-基)苯基]-1h-咪唑并[4,5-B]吡啶 CAS No. 1095382-05-0

6-溴-7-{4-[(5-甲基异恶唑-3-基)甲基]哌嗪-1-基}-2-[4-(4-甲基哌嗪-1-基)苯基]-1h-咪唑并[4,5-B]吡啶

货号 B1683879
CAS 编号: 1095382-05-0
分子量: 551.5 g/mol
InChI 键: GFLQCBTXTRCREJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCT137690, an aurora kinase inhibitor CCT137690, is a highly selective, orally bioavailable imidazo[4,5-b]pyridine derivative that inhibits Aurora A and B kinases with low nanomolar IC50 values in both biochemical and cellular assays and exhibits anti-proliferative activity against a wide range of human solid tumour cell lines. CCT137690 efficiently inhibits histone H3 and TACC3 phosphorylation (Aurora B and Aurora A substrates, respectively) in HCT116 and HeLa cells. Continuous exposure of tumour cells to the inhibitor causes multipolar spindle formation, chromosome misalignment, polyploidy and apoptosis. This is accompanied by p53/p21/BAX induction, thymidine kinase 1 (TK1) downregulation and PARP cleavage. Furthermore, CCT137690 treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression. Importantly, in a transgenic mouse model of neuroblastoma (TH-MYCN) that overexpresses MYCN protein and is predisposed to spontaneous neuroblastoma formation, this compound significantly inhibits tumour growth. The potent preclinical activity of CCT137690 suggests that this inhibitor may benefit patients with MYCN amplified neuroblastoma.

科学研究应用

对Aurora激酶的抑制作用

6-溴-7-{4-[(5-甲基异恶唑-3-基)甲基]哌嗪-1-基}-2-[4-(4-甲基哌嗪-1-基)苯基]-1h-咪唑并[4,5-B]吡啶因其抑制Aurora激酶的作用而受到认可。据报道,属于该类别的化合物如CCT137690,对Aurora激酶表现出有效的抑制作用,具有显着的体外特性和较高的口服生物利用度。这些特性使其在癌症研究中具有价值,特别是在以最小的毒性抑制肿瘤生长方面 (Bavetsias 等,2010)

抗癌特性

研究已经合成了从与6-溴-7-{4-[(5-甲基异恶唑-3-基)甲基]哌嗪-1-基}-2-[4-(4-甲基哌嗪-1-基)苯基]-1h-咪唑并[4,5-B]吡啶相关的化合物开始的各种衍生物,以增强生物活性和确定抗癌活性。这些衍生物对某些癌细胞系表现出中等的细胞毒活性,表明它们在癌症治疗中的潜力 (Demirci & Demirbas,2019)

结构分析和镇痛特性

已经对类似于该化合物的衍生物进行了结构表征,提供了对其分子堆积和潜在镇痛特性的见解。此类研究有助于理解分子结构和药理作用之间的关系,这对于开发新的镇痛药至关重要 (Karczmarzyk & Malinka,2008)

Alpha 1-肾上腺素能受体拮抗作用

研究已经确定了与6-溴-7-{4-[(5-甲基异恶唑-3-基)甲基]哌嗪-1-基}-2-[4-(4-甲基哌嗪-1-基)苯基]-1h-咪唑并[4,5-B]吡啶在结构上相关的芳基哌嗪作为 alpha 1-肾上腺素能受体拮抗剂。这些化合物在功能性体外筛选中的显示出潜力,表明它们在靶向肾上腺素能受体的治疗应用中的相关性 (Elworthy 等,1997)

5-HT7受体拮抗作用

该化合物类别中衍生物的合成和分析也针对5-HT7受体。这些研究旨在阐明影响结合亲和力的结构特征,这对于开发新的精神和神经治疗至关重要 (Strekowski 等,2016)

抗菌活性

该化合物的某些衍生物已被合成并对其抗菌特性进行了评估。这些研究对于持续寻找新的抗菌剂至关重要,特别是在抗生素耐药性不断上升的情况下 (Patel 等,2012)

属性

IUPAC Name

3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLQCBTXTRCREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31BrN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648898
Record name 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine

CAS RN

1095382-05-0
Record name 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine
Reactant of Route 3
6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine
Reactant of Route 4
6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine

Citations

For This Compound
2
Citations
R Naresh, Y Nazeer, S Palani - Medicinal Chemistry Research, 2013 - Springer
Cancer is a family of disease in which a group of cells initially undergoes an uncontrollable cell division which ultimately leads to tissue invasiveness. Around 200 different kinds of …
Number of citations: 11 link.springer.com
S Chakraborti, P Chakravarthi, N Srinivasan - Drug Repurposing in Cancer …, 2020 - Elsevier
The human genome encodes more than 500 protein kinases that regulate numerous crucial cell-signaling pathways, and their dysregulation triggers many diseases including cancer. …
Number of citations: 8 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。